molecular formula C18H26N2O5 B1412373 (3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione CAS No. 162715-73-3

(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione

Cat. No.: B1412373
CAS No.: 162715-73-3
M. Wt: 350.4 g/mol
InChI Key: WSWKMDDERUZYBW-INIZCTEOSA-N
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Description

(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione is a synthetically derived, chiral piperazine-2,6-dione derivative of significant interest in medicinal chemistry and chemical biology. Its complex structure, featuring a stereochemically defined (3S) center, a (4-methoxyphenyl)methyl group, and a methoxymethoxy (MOM) protecting group, makes it a versatile intermediate for the synthesis of more complex bioactive molecules. Piperazine-2,6-diones are recognized as privileged scaffolds in drug discovery, often serving as conformationally constrained dipeptide mimetics that can mimic specific peptide turns, thereby enabling potent interactions with various biological targets source . The presence of the MOM-protected nitrogen and the lipophilic 2-methylpropyl and arylalkyl substituents suggests its potential application as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it could function as a linker connecting an E3 ligase ligand to a target protein-binding moiety source . The specific stereochemistry and substitution pattern are critical for dictating the overall topology and physicochemical properties of the final molecule, influencing its cell permeability, solubility, and target binding affinity. Researchers utilize this compound to explore structure-activity relationships (SAR) in inhibitor design and to construct novel bifunctional molecules for targeted protein degradation, a rapidly advancing therapeutic modality.

Properties

IUPAC Name

(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-13(2)9-16-18(22)20(25-12-23-3)17(21)11-19(16)10-14-5-7-15(24-4)8-6-14/h5-8,13,16H,9-12H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKMDDERUZYBW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)OC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)OC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione is a piperazine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H26N2O4\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}_4

This indicates the presence of methoxymethoxy and methoxyphenyl groups, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that piperazine derivatives often exhibit a range of biological activities including:

  • Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with a piperazine scaffold have been reported to induce necroptosis in leukemic cells, suggesting potential applications in cancer therapy .
  • Receptor Binding : Piperazine derivatives frequently interact with aminergic receptors. Studies have shown that certain piperazine compounds can bind to dopamine receptors, which may influence their pharmacological effects .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of piperazine derivatives. For example, compounds designed with similar structures were tested for their ability to reduce oxidative stress in neuronal cells. Results indicated that these compounds could protect against hydrogen peroxide-induced damage by stabilizing mitochondrial function and decreasing reactive oxygen species (ROS) production .

Case Studies and Research Findings

  • Antileukemic Activity : A study on a related piperazine compound demonstrated significant cytotoxicity against K562 leukemic cells. The compound induced cell death through necroptotic pathways, highlighting its potential as an antitumor agent .
  • Oxidative Stress Mitigation : Another investigation focused on piperazine derivatives showed that they could effectively protect SH-SY5Y neuronal cells from oxidative damage at low concentrations (20 μM). This suggests that similar structural features in this compound may confer protective effects against oxidative stress .

Summary of Biological Activities

Biological ActivityDescriptionReference
AntiproliferativeInduces necroptosis in cancer cells
Receptor BindingAffinity for aminergic receptors
AntioxidantProtects against oxidative damage

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound Name Key Substituents Core Structure Biological Activity Reference
(3S)-1-(Methoxymethoxy)-4-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione 1: Methoxymethoxy; 4: 4-Methoxyphenylmethyl; 3: 2-Methylpropyl (S-configuration) Piperazine-2,6-dione Likely anticancer/antimicrobial (theoretical, based on substituents) N/A (Hypothetical)
(3R,8aR)-Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2a]pyrazine-1,4-dione (Compound 2 in ) Bicyclic pyrrolo-piperazine; 3: 2-Methylpropyl (R-configuration) Pyrrolo[1,2a]pyrazine-1,4-dione Anticancer, anti-HIV (isolated from Epulorhiza sp.)
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (Compound 14 in ) Diphenylmethoxyethyl and 3-phenylpropyl substituents Piperazine CNS modulation (e.g., antipsychotic potential)
Benzylpiperazine Benzyl group at N1 Piperazine Stimulant, hallucinogenic (designer drug)

Key Observations :

  • Methoxy vs. Fluorine : Fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects, enhancing metabolic stability but reducing solubility. The methoxy groups in the target compound may improve water solubility compared to fluorinated derivatives .
  • Stereochemistry : The S-configuration at position 3 may confer selective binding to targets like serotonin or dopamine receptors compared to racemic mixtures in other studies .

Pharmacological Activities

Anticancer Potential
  • The 4-methoxyphenylmethyl group in the target compound resembles substituents in Murty et al. (2012), where pyridazinone-piperazine hybrids showed IC50 values of 1.5–8.2 µM against leukemia cells .
  • Compound 2 from (bicyclic piperazine-dione) demonstrated anti-HIV activity, suggesting structural motifs shared with the target compound may have antiviral applications .
Neuroprotective and CNS Effects
  • Benzylpiperazine derivatives () act as serotonin receptor agonists, but the 4-methoxyphenylmethyl group in the target compound could reduce stimulant effects while retaining affinity for CNS targets .
Antimicrobial Activity
  • Piperazine derivatives with bulky alkyl groups (e.g., 2-methylpropyl) exhibit antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) . The target compound’s 2-methylpropyl group may confer similar effects.

Q & A

Basic: What synthetic strategies are commonly employed for constructing the piperazine-2,6-dione core in this compound?

The piperazine-2,6-dione scaffold is typically synthesized via cyclization reactions. Key steps include:

  • Amide bond formation : Coupling agents like HBTU or BOP are used to link amine and carboxylic acid precursors. For example, THF solvent and Et₃N as a base facilitate amidation (e.g., synthesis of similar piperazine derivatives in ).
  • Cyclization : Intramolecular lactamization under reflux conditions (e.g., using THF or ethanol) closes the six-membered ring. Temperature control is critical to avoid racemization ().
  • Protecting groups : Methoxymethoxy and benzyl groups are often used to protect reactive sites during synthesis, with deprotection via acid hydrolysis ().
    Methodological Tip : Monitor reaction progress with TLC (ethyl acetate/hexane systems) and purify intermediates via silica gel chromatography .

Basic: How are stereochemical integrity and regioselectivity ensured during synthesis?

  • Chiral auxiliaries : (3S)-configuration is maintained using enantiomerically pure starting materials (e.g., L-valine derivatives in ).
  • Stereoselective catalysts : Transition metal catalysts or organocatalysts may direct asymmetric synthesis, though specific conditions for this compound require optimization.
  • Analytical validation : Confirm stereochemistry via [α]D measurements (e.g., +60.6° for a related compound in ) and ¹H/¹³C NMR (e.g., coupling constants and NOE experiments) .

Advanced: How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity and stability?

  • Electronic effects : Methoxy groups increase electron density on the aromatic ring, enhancing resistance to electrophilic attack and stabilizing intermediates during synthesis ().
  • Solubility : Methoxy substituents improve solubility in polar aprotic solvents (e.g., DMF, THF), critical for reaction homogeneity ().
  • Oxidative stability : Methoxymethoxy groups may reduce susceptibility to oxidation compared to unprotected hydroxyl analogs ().
    Data Contradiction : Some studies report reduced thermal stability due to methoxy groups’ electron-donating nature, necessitating controlled storage conditions .

Advanced: What analytical techniques are prioritized for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.74 ppm for aromatic protons in ) and stereochemistry.
  • Mass spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., m/z 488.6 [M+H]⁺ in ).
  • X-ray crystallography : Resolves absolute configuration and crystal packing, though challenges arise from flexible side chains ( ).
  • HPLC : Reverse-phase HPLC with methanol/water gradients assesses purity (>95% required for biological assays) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) ().
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols ().
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
    Note : While toxicity data for this specific compound is limited, related piperazines show acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) .

Advanced: How can conflicting solubility data in different solvents be resolved?

  • Systematic screening : Test solubility in DMSO, THF, ethanol, and aqueous buffers (pH 1–13) using nephelometry.
  • Molecular dynamics simulations : Predict solvation free energy based on logP values (estimated ~2.5 for this compound).
  • Contradictory evidence : Some studies report high DMSO solubility (>50 mg/mL), while others note precipitation in aqueous buffers. Adjust co-solvents (e.g., PEG-400) or use sonication for dispersion .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise purification : Isolate intermediates after each step (e.g., column chromatography) to avoid carryover of side products ().
  • Microwave-assisted synthesis : Reduce reaction times for steps like hydrazine cyclization (e.g., 30 min vs. 12 hours in conventional heating) ().
  • Green chemistry : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl for oxidative ring closure, improving safety and yield (73% in ) .

Basic: What are the key applications of this compound in academic research?

  • Pharmacology : Investigated for neuroprotective effects via NMDA receptor modulation ().
  • Chemical biology : Serves as a scaffold for developing protease inhibitors (e.g., caspase-3) ().
  • Material science : Piperazine derivatives exhibit corrosion inhibition (~85% efficiency in acidic media) ().

Advanced: How does the 2-methylpropyl substituent affect metabolic stability?

  • Steric hindrance : The bulky isobutyl group reduces CYP450-mediated oxidation, prolonging half-life in vitro ().
  • Lipophilicity : Increases logD, enhancing blood-brain barrier penetration (relevant for CNS-targeted studies) ( ).
    Contradiction : Some analogs show increased hepatotoxicity due to slower hepatic clearance, necessitating metabolite profiling .

Advanced: What computational methods predict this compound’s bioactivity?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., HER2 kinase in ).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity.
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., for piperazine derivatives in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Reactant of Route 2
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione

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